3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide
CAS No.: 899979-70-5
Cat. No.: VC7360504
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899979-70-5 |
|---|---|
| Molecular Formula | C17H17ClN2O3S |
| Molecular Weight | 364.84 |
| IUPAC Name | 3-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide |
| Standard InChI | InChI=1S/C17H17ClN2O3S/c18-14-5-3-4-13(12-14)17(21)19-15-6-8-16(9-7-15)20-10-1-2-11-24(20,22)23/h3-9,12H,1-2,10-11H2,(H,19,21) |
| Standard InChI Key | IFEDOGPTNNVRAL-UHFFFAOYSA-N |
| SMILES | C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Introduction
3-Chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide is a synthetic organic compound characterized by its complex structure and potential applications in medicinal chemistry. It belongs to the class of benzamides, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Key Features:
-
Chemical Structure: The compound features a chloro substituent on the benzamide moiety and a thiazinan-2-yl group, contributing to its unique properties.
-
CAS Number: Registered under the CAS number 941986-75-0, indicating its recognition in chemical databases and literature.
-
Molecular Formula: The molecular formula is not explicitly provided in the available sources, but it is noted to have a molecular weight of approximately 372.85 g/mol.
Synthesis and Characterization
The synthesis of 3-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide typically involves multi-step organic reactions. The initial steps may include the formation of the thiazine ring followed by the introduction of the chloro and amide functionalities.
Techniques Used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the compound's configuration and conformation.
-
X-ray Crystallography: Employed to analyze the compound's structural data.
Chemical Reactions and Mechanism of Action
3-Chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide can undergo various chemical reactions typical for benzamides. The mechanism of action is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors.
Potential Biological Activities:
-
Anticancer Activity: Preliminary studies suggest that compounds with similar structures exhibit activity against certain cancer cell lines.
-
Antimicrobial Activity: Potential activity against microbial pathogens through inhibition of key metabolic pathways.
Potential Applications
3-Chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide has potential applications in medicinal chemistry, particularly in the development of new pharmaceutical agents.
Comparison with Similar Compounds:
Future Directions:
-
In-depth Biological Studies: Required to understand its interactions with biological targets and potential therapeutic applications.
-
Synthetic Optimization: Efforts to improve synthesis efficiency and yield could enhance its availability for research purposes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume